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Introduction
Canocapavir (also known as ZM-H1505R) is a novel, orally bioavailable antiviral agent under

investigation for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It belongs to a

class of drugs known as core protein allosteric modulators (CpAMs), which represent a

promising therapeutic strategy targeting a critical step in the HBV life cycle.[3][4] The core of

Canocapavir's chemical architecture features a pyrazole moiety, a five-membered heterocyclic

aromatic ring containing two adjacent nitrogen atoms. This pyrazole structure is integral to its

mechanism of action as a capsid assembly modulator.[1][4][5] This technical guide provides a

detailed examination of the pyrazole structure of Canocapavir, its role in the drug's mechanism

of action, and the available quantitative and experimental data.

Chemical Structure and Physicochemical Properties
Canocapavir is a novel pyrazole compound with the chemical formula C27H21BrFN5O3.[5] It

is chemically distinct from other classes of HBV capsid assembly modulators, such as

heteroaryldihydropyrimidines (CAM-A) and sulfamoylbenzamides (CAM-E).[4][5]

Below is a 2D representation of the Canocapavir structure, highlighting the central pyrazole

ring.
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Caption: 2D Chemical Structure of Canocapavir.

Table 1: Physicochemical Properties of Canocapavir

Property Value Reference(s)

Molecular Formula C₂₇H₂₁BrFN₅O₃ [5]

CAS Number 2137847-19-7 [5]

Alias ZM-H1505R [1][2]

Class

Pyrazole derivative, HBV Core

Protein Allosteric Modulator

(CpAM), Capsid Assembly

Modulator-Empty (CAM-E)

[4][5]

Mechanism of Action: The Role of the Pyrazole Core
Canocapavir exerts its antiviral effect by targeting the HBV core protein (HBc), which is

essential for the assembly of the viral capsid.[3][4] Specifically, it functions as a type II or CAM-

E (Capsid Assembly Modulator-Empty), promoting the formation of non-infectious, empty viral

capsids.[6]

The pyrazole core of Canocapavir plays a crucial role in its binding to a hydrophobic pocket on

the HBc dimer-dimer interface, known as the HAP pocket.[3] This interaction induces a

conformational change in the HBc protein, which in turn accelerates the kinetics of capsid

assembly.[7] However, this rapid assembly occurs without the encapsidation of the viral

pregenomic RNA (pgRNA) and the viral polymerase, leading to the formation of empty capsids.
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[1][6] These empty capsids are unable to support viral replication, thus disrupting the HBV life

cycle.[4]

A computational docking study using the HBV core protein structure (PDB ID: 6J10) has

provided insights into the binding mode of Canocapavir within the HAP pocket.[3]
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Caption: Mechanism of Action of Canocapavir.

Quantitative Data
The following tables summarize the key quantitative data related to the antiviral activity and

pharmacokinetics of Canocapavir.

Table 2: In Vitro Antiviral Activity of Canocapavir

Parameter Cell Line Value (nM) Reference(s)

EC₅₀ HepG2.2.15 10 [8]

EC₅₀ HepAD38 118.5 [9]

Table 3: Pharmacokinetic Parameters of Canocapavir in Humans (Multiple Ascending Dose

Study)
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Dose
Cmax
(ng/mL)

AUC
(ng*h/mL)

Trough
Concentrati
on (ng/mL)

Accumulati
on Rate

Reference(s
)

50 mg - - - 1.26 - 1.99 [1]

100 mg - - - 1.26 - 1.99 [1]

200 mg - - - 1.26 - 1.99 [1]

Note: Specific Cmax and AUC values for each dose in the multiple-dose study were not

explicitly provided in the cited sources.

Experimental Protocols
Detailed experimental protocols for the synthesis and structural elucidation of Canocapavir are

not publicly available at the time of this writing. However, based on the available literature for

similar compounds and the biological characterization of Canocapavir, the following general

methodologies are likely to have been employed.

Synthesis of the Pyrazole Core
The synthesis of substituted pyrazoles typically involves the condensation of a 1,3-dicarbonyl

compound with a hydrazine derivative. For a complex molecule like Canocapavir, a multi-step

synthesis would be required, likely involving the formation of a key pyrazole intermediate

followed by the addition of the other substituents.
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Caption: General workflow for pyrazole synthesis.

Structural Elucidation
The definitive structure of a novel small molecule like Canocapavir is typically determined

using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to

determine the connectivity of atoms and the overall carbon-hydrogen framework. 2D NMR

techniques (e.g., COSY, HSQC, HMBC) would be employed to establish through-bond

correlations and confirm the assembly of the different structural fragments.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

determine the exact molecular weight and elemental composition of Canocapavir,
confirming its molecular formula.

X-ray Crystallography: If a suitable single crystal of Canocapavir can be obtained, X-ray

crystallography would provide the most definitive three-dimensional structure, including

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b10857848?utm_src=pdf-body-img
https://www.benchchem.com/product/b10857848?utm_src=pdf-body
https://www.benchchem.com/product/b10857848?utm_src=pdf-body
https://www.benchchem.com/product/b10857848?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


precise bond lengths, bond angles, and the conformation of the molecule in the solid state.

As of now, no public crystallographic data for Canocapavir is available.

In Vitro Antiviral Activity Assays
The antiviral activity of Canocapavir was assessed in HBV-producing cell lines such as

HepG2.2.15 and HepAD38.[8][9] A general workflow for such an assay is as follows:

Culture HBV-producing cells
(e.g., HepG2.2.15)

Treat cells with varying
concentrations of Canocapavir

Incubate for a defined period

Quantify HBV DNA or pgRNA levels
(e.g., by qPCR)

Determine EC₅₀ value

Click to download full resolution via product page

Caption: Workflow for in vitro antiviral assay.

Conclusion
Canocapavir is a promising novel antiviral agent for the treatment of chronic hepatitis B,

distinguished by its unique pyrazole-based structure. This pyrazole core is fundamental to its

mechanism of action as a core protein allosteric modulator, which leads to the formation of non-

infectious empty viral capsids. While detailed experimental protocols for its synthesis and
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structural elucidation are not yet in the public domain, the available data on its biological

activity and mechanism of action highlight the therapeutic potential of targeting the HBV core

protein with pyrazole-containing small molecules. Further research and publication of more in-

depth chemical and structural data will be invaluable for the scientific and drug development

communities.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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